molecular formula C20H23N5O2 B4285048 N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4285048
M. Wt: 365.4 g/mol
InChI Key: CFGJGXWVIBTVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole ring, a piperazine ring, and a methylbenzyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with a suitable carbonyl compound under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the benzoxadiazole intermediate with a piperazine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Introduction of the Methylbenzyl Group: The final step involves the alkylation of the piperazine nitrogen with a methylbenzyl halide, typically using a strong base like sodium hydride to deprotonate the nitrogen and promote the alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a fluorescent probe due to its benzoxadiazole moiety.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzoxadiazol-4-yl)acetamide: Shares the benzoxadiazole ring but lacks the piperazine and methylbenzyl groups.

    N-[(7-nitro-2,1,3-benzoxadiazol-4-yl)methyl]amino palmitoyl coenzyme A: Contains the benzoxadiazole ring and is used as a fluorescent analog in lipid studies.

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring and methylbenzyl group differentiates it from other benzoxadiazole derivatives, providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-4-2-5-16(12-15)13-24-8-10-25(11-9-24)14-19(26)21-17-6-3-7-18-20(17)23-27-22-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGJGXWVIBTVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE

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